(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an isoindole and a pyrazole moiety, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound can serve as a probe or ligand in studying enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable in biochemical assays .
Medicine
In medicine, (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate has potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione
Uniqueness
Compared to similar compounds, (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate stands out due to its unique combination of isoindole and pyrazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10ClN3O4 |
---|---|
Molecular Weight |
319.70 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 4-chloro-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H10ClN3O4/c1-17-6-10(15)11(16-17)14(21)22-7-18-12(19)8-4-2-3-5-9(8)13(18)20/h2-6H,7H2,1H3 |
InChI Key |
RSJIHYZNCMJPSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OCN2C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.